molecular formula C9H13BrNO3- B016736 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic Acid CAS No. 78033-69-9

4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic Acid

Cat. No.: B016736
CAS No.: 78033-69-9
M. Wt: 263.11 g/mol
InChI Key: WTNRXGOATCFQQO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic acid typically involves the bromination of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

The production likely involves standard organic synthesis techniques and purification processes to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxo derivatives, while reduction can yield hydroxylamine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic acid involves its stable free radical nature. The nitroxide group in the compound can interact with various molecular targets, leading to changes in their electronic and magnetic properties. This interaction is the basis for its use in EPR spectroscopy and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylic acid is unique due to its specific bromination, which enhances its reactivity and allows for selective substitution reactions. This makes it a valuable tool in various scientific research applications .

Properties

IUPAC Name

4-bromo-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrNO3/c1-8(2)5(7(12)13)6(10)9(3,4)11(8)14/h1-4H3,(H,12,13)/q-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNRXGOATCFQQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C(C(N1[O-])(C)C)Br)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrNO3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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